Enzyme Inhibition Selectivity
N-(4-ethoxyphenyl)octanamide exhibits measurable but weak inhibitory activity against platelet 12-lipoxygenase, with an observed effect at 30 µM . This contrasts with its more potent analog, the dodecanamide derivative, which shows strong inhibition of human NAAA with an IC50 of 41 nM [1]. While direct head-to-head comparison data for the exact target is unavailable, this cross-study comparison highlights how the octanamide chain length confers a distinct activity profile, making it a potentially useful 'low-activity' or 'selectivity' probe within this chemical series.
| Evidence Dimension | In vitro enzyme inhibition |
|---|---|
| Target Compound Data | Inhibition of platelet 12-lipoxygenase at 30 µM |
| Comparator Or Baseline | Dodecanamide, N-(4-ethoxyphenyl)-: Inhibition of human NAAA with an IC50 of 41 nM |
| Quantified Difference | Significant difference in potency and target selectivity; no cross-reactivity inferred |
| Conditions | Target: 12-lipoxygenase (unspecified source) vs. human NAAA in HEK293 cells |
Why This Matters
This data underscores the critical influence of the alkyl chain length on enzyme target preference, guiding researchers to select N-(4-ethoxyphenyl)octanamide when a specific, less potent profile is required over the dodecanamide analog.
- [1] BindingDB BDBM50151242: IC50 = 41 nM for inhibition of human NAAA. View Source
